N-(4-methylcyclohexyl)-9-oxo-9H-fluorene-4-carboxamide
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Overview
Description
N-(4-methylcyclohexyl)-9-oxo-9H-fluorene-4-carboxamide: is a complex organic compound that features a fluorene core with a carboxamide group attached to the 4-position and a 4-methylcyclohexyl group attached to the nitrogen atom of the carboxamide
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-methylcyclohexyl)-9-oxo-9H-fluorene-4-carboxamide typically involves a multi-step process:
Formation of the Fluorene Core: The fluorene core can be synthesized through a Friedel-Crafts acylation reaction, where benzene reacts with a suitable acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Introduction of the Carboxamide Group: The carboxamide group can be introduced by reacting the fluorene derivative with an appropriate amine, such as 4-methylcyclohexylamine, under conditions that promote amide bond formation. This can be achieved using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Final Product Formation: The final product, this compound, is obtained after purification steps such as recrystallization or chromatography.
Industrial Production Methods: Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the cyclohexyl ring, leading to the formation of hydroxyl or carbonyl derivatives.
Reduction: Reduction reactions can target the carbonyl group on the fluorene core, potentially converting it to an alcohol.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Electrophilic aromatic substitution can be facilitated using reagents like bromine (Br2) or nitric acid (HNO3) in the presence of a catalyst.
Major Products:
Oxidation: Hydroxyl or carbonyl derivatives of the cyclohexyl ring.
Reduction: Alcohol derivatives of the fluorene core.
Substitution: Various substituted fluorene derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, particularly in transition metal-catalyzed processes.
Material Science: It can be incorporated into polymers or used as a building block for the synthesis of advanced materials with specific electronic or optical properties.
Biology and Medicine:
Drug Development: The compound’s unique structure makes it a potential candidate for drug discovery, particularly in designing molecules that can interact with specific biological targets.
Biological Probes: It can be used as a fluorescent probe in biological imaging and diagnostic applications.
Industry:
Organic Electronics: The compound can be used in the development of organic light-emitting diodes (OLEDs) and other electronic devices.
Coatings and Adhesives: Its chemical properties make it suitable for use in specialized coatings and adhesive formulations.
Mechanism of Action
The mechanism of action of N-(4-methylcyclohexyl)-9-oxo-9H-fluorene-4-carboxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, gene expression regulation, or metabolic processes.
Comparison with Similar Compounds
N-(4-methylcyclohexyl)-9H-fluorene-4-carboxamide: Lacks the oxo group on the fluorene core.
N-(4-methylcyclohexyl)-9-oxo-9H-fluorene-4-sulfonamide: Contains a sulfonamide group instead of a carboxamide group.
Uniqueness: N-(4-methylcyclohexyl)-9-oxo-9H-fluorene-4-carboxamide is unique due to the presence of both the oxo group on the fluorene core and the 4-methylcyclohexyl group on the carboxamide nitrogen. This combination of structural features imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C21H21NO2 |
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Molecular Weight |
319.4 g/mol |
IUPAC Name |
N-(4-methylcyclohexyl)-9-oxofluorene-4-carboxamide |
InChI |
InChI=1S/C21H21NO2/c1-13-9-11-14(12-10-13)22-21(24)18-8-4-7-17-19(18)15-5-2-3-6-16(15)20(17)23/h2-8,13-14H,9-12H2,1H3,(H,22,24) |
InChI Key |
ISZGPFNYESHXAA-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(CC1)NC(=O)C2=CC=CC3=C2C4=CC=CC=C4C3=O |
Origin of Product |
United States |
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